1,1-Cyclohexanediacetic acid

Catalog No.
S704026
CAS No.
4355-11-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclohexanediacetic acid

CAS Number

4355-11-7

Product Name

1,1-Cyclohexanediacetic acid

IUPAC Name

2-[1-(carboxymethyl)cyclohexyl]acetic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)

InChI Key

YQPCHPBGAALCRT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O

Synonyms

3,3-Pentamethyleneglutaric Acid; Cyclohexane-1,1'-diacetic acid; 1,1-Cyclohexanediacetic acid; Cyclohexanediacetic acid; 1,1-Bis(carboxymethyl)cyclohexane; NSC 169443; NSC 39839

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O
CDA has the potential to be used in various fields of research and industry, including drug delivery, material science, and catalysis. It can be used as a ligand in the synthesis of metal-organic frameworks, polymers, and other materials. CDA's ability to form coordination compounds with various metal ions also makes it a potential candidate for the development of new catalysts.
1,1-Cyclohexanediacetic acid (CDA) is a chemical compound that belongs to the class of cyclic dicarboxylic acids. It is a white crystalline powder that is insoluble in water, slightly soluble in ethanol, and easily soluble in methanol. CDA has been used in various fields of research and industry due to its unique properties, including its ability to form coordination compounds with various metal ions.
CDA has a melting point of 256-261°C and a boiling point of 488°C. Its molecular formula is C10H14O4, and it has a molecular weight of 202.22 g/mol. CDA's molecular structure consists of two carboxylic acid groups attached to a cyclohexane ring. It is an optically active compound as it has two chiral centers and exists in two enantiomeric forms. CDA is a weak acid with a pKa value of 4.67.
CDA can be synthesized using various methods, including the Diels-Alder reaction, the alkylation of cyclohexanone, and the addition of ethyl oxalate to cyclohexanone. These methods produce CDA in moderate to high yields with the formation of both enantiomers. Characterization of CDA can be achieved through various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and X-ray crystallography.
such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to separate and quantify CDA in complex mixtures. NMR can also be used to determine the purity of CDA in an unknown sample.
Studies have shown that CDA possesses various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CDA has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, CDA has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Studies have shown that CDA is not toxic to cells and tissues at low concentrations. It is generally considered safe for use in scientific experiments, but precautions should be taken when handling CDA in high concentrations.
CDA has been used in various fields of research, including coordination chemistry, material science, and catalysis. It has been found to form stable coordination compounds with various metal ions, including copper, nickel, and cobalt. CDA has also been used as a ligand in the synthesis of metal-organic frameworks and as a precursor in the synthesis of polymers.
Current research on CDA is focused on exploring its potential applications in drug delivery, catalysis, and material science. Studies are also being conducted to understand its mechanism of action in inhibiting the NF-κB pathway and its potential use as an anti-inflammatory and anticancer agent.
One of the limitations of CDA is its limited solubility in water, which restricts its potential applications in aqueous systems. Future research should focus on developing new synthetic methods that produce CDA with enhanced solubility in water. Additionally, more studies should be conducted to explore CDA's potential applications in drug delivery and as a catalyst in various chemical reactions.

1. Develop new synthetic methods for CDA with enhanced solubility in water.
2. Study CDA's potential as a drug delivery vehicle for drugs with poor solubility in water.
3. Explore CDA's potential as a catalyst in various chemical reactions.
4. Develop new analytical methods for the detection and quantification of CDA in complex mixtures.
5. Investigate the potential of CDA as a template for the synthesis of metal-organic frameworks with unique properties.
6. Study the mechanism of action of CDA in inhibiting the NF-κB pathway and its potential use as an anti-inflammatory and anticancer agent.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.8

Appearance

White Solid

Melting Point

171-173°C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9355-11-7
4355-11-7

Wikipedia

2,2'-(Cyclohexane-1,1-diyl)diacetic acid

Dates

Modify: 2023-08-15

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